molecular formula C14H18N4O2S B6457487 N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide CAS No. 2548979-86-6

N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide

Cat. No.: B6457487
CAS No.: 2548979-86-6
M. Wt: 306.39 g/mol
InChI Key: VYGUKLKMQOZIJL-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide is a complex organic compound featuring a quinazoline moiety, a pyrrolidine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available quinazoline derivatives and pyrrolidine intermediates.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide involves scaling up the laboratory synthesis with optimizations for yield and purity. This includes:

    Batch Processing: Using large reactors to handle the multi-step synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and scalability.

    Purification: Employing techniques like crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the quinazoline moiety using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted methanesulfonamide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: Binds to specific receptors, aiding in the study of receptor-ligand interactions.

Medicine

    Anticancer: Exhibits potential anticancer properties by inhibiting cell proliferation.

    Antimicrobial: Shows activity against various microbial strains, making it a candidate for antimicrobial drug development.

Industry

    Pharmaceuticals: Used in the development of new drugs.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The quinazoline moiety is known to bind to ATP-binding sites, inhibiting kinase activity, which is crucial in cell signaling pathways. The pyrrolidine ring enhances binding affinity and specificity, while the methanesulfonamide group improves solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine dithiocarbamate, known for its antioxidant properties.

Uniqueness

N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide stands out due to its unique combination of structural features, which confer a broad range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-methyl-N-(1-quinazolin-4-ylpyrrolidin-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-17(21(2,19)20)11-7-8-18(9-11)14-12-5-3-4-6-13(12)15-10-16-14/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGUKLKMQOZIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC3=CC=CC=C32)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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